6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole
Description
This compound features a pyrrolo[2,3-d]pyrimidine core linked to a 6-bromoindole moiety at position 2. The pyrrolopyrimidine nitrogen at position 7 is protected by a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, a common strategy to enhance solubility and stability during synthesis . The bromine atom on the indole ring likely serves as a handle for further functionalization (e.g., cross-coupling reactions) or modulates electronic properties for target binding.
Properties
Molecular Formula |
C20H23BrN4OSi |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[[4-(6-bromo-1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C20H23BrN4OSi/c1-27(2,3)9-8-26-13-25-7-6-16-19(23-12-24-20(16)25)17-11-22-18-10-14(21)4-5-15(17)18/h4-7,10-12,22H,8-9,13H2,1-3H3 |
InChI Key |
AWKSEVCVZOMXLR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1-bromo-2-chloromethoxy-ethane and anhydrous tetrahydrofuran as the reaction solvent.
Reaction Conditions: The reaction mixture is cooled to 0°C, followed by the slow addition of methylmagnesium chloride and n-butyllithium. The mixture is stirred at 0°C for 2 hours.
Intermediate Formation: The intermediate product is then treated with trimethylchlorosilane and stirred at room temperature for several hours.
Chemical Reactions Analysis
Bromination Reactions
Bromination is a critical step in synthesizing derivatives of this compound. For example, in the preparation of 5-bromo-4-chloro-2-methyl-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine (43) , bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C:
-
Reagents : NBS (1 equiv), DMF
-
Conditions : 0°C for 30 min, then warming to room temperature
| Reaction Type | Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | Compound 42 | NBS, DMF | 0°C → rt, 30 min + 30 min | 72% |
Substitution Reactions
Substitution reactions modify the heterocyclic core for functional group diversity. For instance, methoxylation of 5-bromo-4-chloro-2-methyl-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine (43) to produce 5-bromo-4-methoxy-2-methyl-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine (44) involves a Grignard reagent:
-
Reagents : MeMgBr (1 equiv), THF
-
Conditions : 0°C for 30 min, then quenching with NH4Cl
| Reaction Type | Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methoxylation | Compound 43 | MeMgBr, THF | 0°C → rt, 1 h | 100% |
Suzuki Coupling
Cross-coupling reactions, such as Suzuki coupling, are employed to introduce aromatic substituents. For example, the synthesis of 4-amino-2-methyl-6-(pyridine-3-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (41) involves:
-
Reagents : Pyridine-3-boronic acid, Pd catalyst, K2CO3, THF/water
-
Conditions : Microwave heating at 130°C for 60 min
| Reaction Type | Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Compound 40 | Pyridine-3-boronic acid, Pd catalyst, K2CO3 | Microwave, 130°C, 60 min | 48% |
Protection/Deprotection of Hydroxyl Groups
The trimethylsilyl ethoxy methyl (SEM) group is used to protect alcohols during synthesis. Deprotection is achieved with tetrabutylammonium fluoride (TBAF) :
| Reaction Type | Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Deprotection | Compound 45 | TBAF, THF | Microwave, 80°C, 2 h | 43% |
Key Structural Modifications
The compound’s indole and pyrrolo[2,3-d]pyrimidine moieties enable diverse modifications:
-
Halogen substitution : Bromine at the 6-position (indole) or 5-position (pyrrolopyrimidine core) enhances reactivity.
-
SEM group : Protects the hydroxyl group during synthesis, enabling selective deprotection.
-
Amino substitutions : Introduce at the 4-position of the pyrimidine ring for drug-target interactions .
Scientific Research Applications
6-Bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolo[2,3-d]Pyrimidine Core
Halogen Substituents
- Bromine vs. Iodine: 5-Iodo-7-benzyl-pyrrolo[2,3-d]pyrimidin-4-amine () replaces bromine with iodine. However, bromine offers better metabolic stability and cost-efficiency in synthesis.
Protecting Groups
Indole vs. Phenyl/Phenylethyl Substituents
- 6-Bromoindole (Target Compound):
- The indole scaffold enhances π-π stacking interactions with hydrophobic protein pockets. Bromine at position 6 may direct electrophilic substitution or act as a hydrogen-bond acceptor.
- Phenylethyl or Bromophenyl Analogues: Compound 8 () substitutes indole with a bromophenyl group and adds a phenylethyl chain. 4-(4-Bromophenyl) Derivatives () show similar bromine placement but lack the indole’s hydrogen-bonding capability, which could weaken target affinity .
Melting Points and Solubility
Metabolic Stability
Key Research Findings
- SEM Protection : Critical for balancing stability and deprotection efficiency. Fluoride-driven SEM removal (e.g., TBAF) is milder than harsh acidic conditions required for benzyl groups .
- Bromoindole Advantage : Enhances binding to kinases (e.g., EGFR) compared to phenyl derivatives, as seen in ’s fluorophenyl analogue, which required additional hydroxymethyl groups for potency .
- Synthetic Challenges : Bulky substituents (e.g., SEM, bromoindole) correlate with lower yields (e.g., 53% in ), necessitating optimized coupling reagents or catalysts .
Biological Activity
6-Bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole is a complex organic compound with potential biological activity. The compound is characterized by its unique structure, which includes a brominated indole and a pyrrolopyrimidine moiety. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
1. Anticancer Properties
Recent studies have indicated that compounds containing pyrrolopyrimidine structures exhibit significant anticancer activity. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have demonstrated efficacy against breast and lung cancer cells by targeting specific kinases involved in tumor growth .
2. Kinase Inhibition
The compound's structural features suggest potential as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth and survival. Research has shown that pyrrolopyrimidine derivatives can selectively inhibit Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. The inhibition of JAKs by similar compounds has been linked to reduced inflammation and tumor progression .
3. Antimicrobial Activity
Preliminary data suggest that the compound may possess antimicrobial properties. Studies on related pyrimidine derivatives have reported inhibition of bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This activity is often attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Kinase Pathway Modulation : Inhibition of specific kinases that control cellular proliferation and survival.
Case Studies
Several case studies have highlighted the biological activities associated with similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
